Tert-butyl 4-amino-3-chlorobenzoate
Overview
Description
Tert-butyl 4-amino-3-chlorobenzoate is a chemical compound that has gained attention in the scientific community due to its potential implications in various fields of research and industry. It can be used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .
Synthesis Analysis
Tert-butyl 4-amino-3-chlorobenzoate is synthesized using tert-butyl 4-nitrobenzoate as raw material by chemical reaction . More specific synthesis steps can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of Tert-butyl 4-amino-3-chlorobenzoate is C11H14ClNO2 . The InChI code is 1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 .Scientific Research Applications
Asymmetric Synthesis of Amines
Tert-butanesulfinyl imines, closely related to tert-butyl 4-amino-3-chlorobenzoate, are instrumental in the asymmetric synthesis of amines. These imines are prepared from tert-butanesulfinamide and serve as versatile intermediates. They activate imines for nucleophilic addition, function as chiral directing groups, and are easily cleaved by acid treatment, enabling the synthesis of a wide range of enantioenriched amines, including amino acids and amino alcohols (Ellman, Owens, & Tang, 2002).
Fluorescence Sensing of Chiral Amino Alcohols
The compound 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide demonstrates the application of tert-butyl groups in fluorescence sensing. This C2-symmetric ligand forms a highly fluorescent scandium complex, useful for enantioselective sensing of chiral amino alcohols via a fluorescence ligand displacement assay, highlighting its potential in analytical chemistry (Liu, Pestano, & Wolf, 2008).
Antimalarial Drug Development
N-tert-Butyl isoquine (GSK369796) is a notable example of utilizing tert-butyl groups in drug development. This 4-aminoquinoline compound was developed for its antimalarial properties, demonstrating the role of tert-butyl groups in medicinal chemistry for enhancing drug efficacy and pharmacokinetic profiles (O’Neill et al., 2009).
NMR Studies in High-Molecular-Weight Systems
O-tert-Butyltyrosine, an unnatural amino acid, showcases the application of tert-butyl groups in NMR studies. Its tert-butyl group provides a unique NMR tag, facilitating observations in one-dimensional (1)H NMR spectra without isotope labeling. This is particularly useful in studying high-molecular-weight systems and measuring ligand binding affinities (Chen et al., 2015).
Material Science and Polymer Chemistry
In material science, tert-butyl groups play a critical role in developing novel polymers with low dielectric constants, high glass transition temperatures, and excellent solubility. For instance, polyimides containing tert-butyl side groups exhibit these properties, making them suitable for various industrial applications, including electronics (Chern & Tsai, 2008).
Environmental Science: Pesticide Removal
The use of amino-substituted calixarene-based magnetic sporopollenin for removing organophosphorus pesticides from water illustrates the environmental applications of tert-butyl and amino compounds. This innovative material demonstrates high efficiency in pesticide adsorption, offering a novel approach to water purification (Kamboh et al., 2016).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-amino-3-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKUZMHLUVIFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-3-chlorobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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